3-Fluoro-8-methylnaphthalen-1-amine
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Overview
Description
3-Fluoro-8-methylnaphthalen-1-amine is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of a fluorine atom at the third position and a methyl group at the eighth position on the naphthalene ring, along with an amine group at the first position. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-8-methylnaphthalen-1-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a boron reagent and a palladium catalyst under mild conditions . Another method involves the electrochemical fluorination process, which can selectively introduce fluorine atoms into organic molecules .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrochemical fluorination or other fluorination techniques that ensure high yield and purity. The choice of method depends on factors such as cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-8-methylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions may introduce various functional groups onto the naphthalene ring.
Scientific Research Applications
3-Fluoro-8-methylnaphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological processes and as a fluorescent probe for imaging.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Fluoro-8-methylnaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the molecule can influence its reactivity and binding affinity to various biological targets. The amine group can participate in hydrogen bonding and other interactions that affect the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Fluoronaphthalene: Lacks the methyl and amine groups, making it less versatile in chemical reactions.
8-Methylnaphthalen-1-amine: Lacks the fluorine atom, which affects its reactivity and biological activity.
1-Aminonaphthalene: Lacks both the fluorine and methyl groups, making it structurally simpler
Uniqueness
3-Fluoro-8-methylnaphthalen-1-amine is unique due to the presence of both the fluorine atom and the methyl group on the naphthalene ring, along with the amine group. This combination of functional groups provides a unique set of chemical and biological properties that make it valuable for various applications.
Properties
Molecular Formula |
C11H10FN |
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Molecular Weight |
175.20 g/mol |
IUPAC Name |
3-fluoro-8-methylnaphthalen-1-amine |
InChI |
InChI=1S/C11H10FN/c1-7-3-2-4-8-5-9(12)6-10(13)11(7)8/h2-6H,13H2,1H3 |
InChI Key |
LWSVOLQDJSGNDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C=C2N)F |
Origin of Product |
United States |
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